6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine
Description
Properties
CAS No. |
54632-96-1 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,7-diazatricyclo[6.3.1.02,7]dodeca-1(11),3,5,9-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10-5-3-4-9(8-10)11(12)6-1/h1-7,9H,8H2 |
InChI Key |
QCEHLJOGHAARFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=C1N3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6H-6,10-Methanopyridazino[1,2-a]diazepine involves constructing the fused bicyclic ring system, typically through cyclization reactions involving pyridazine and diazepine precursors. The methano bridge is introduced to form the characteristic 6,10-methano linkage.
While direct synthetic routes specific to this compound are scarce in open literature, related diazepine and pyridazino-diazepine systems provide valuable insights into plausible synthetic methodologies.
Literature-Based Synthetic Routes
Cycloaddition and Cyclization Approaches
A common approach to prepare fused diazepine derivatives involves:
- Starting from diazabicyclic intermediates such as 2,3-diazabicyclo[2.2.2]oct-2-ene or related bicyclic hydrazine derivatives.
- Utilizing cycloaddition reactions between dienes (e.g., 1,3-cyclohexadiene) and azodicarboxylates or related nitrogen sources to generate bicyclic hydrazine intermediates.
- Subsequent hydrogenation or reduction steps to saturate the bicyclic system and introduce the methano bridge.
- Final cyclization to form the diazepine ring fused with the pyridazine ring.
For example, a study demonstrated the synthesis of 2,3-diazabicyclo[2.2.2]octane bis-trifluoroacetic acid salt by hydrogenation of a bicyclic diazene intermediate, which could serve as a precursor for further ring transformations toward diazepine systems.
Patent-Described Methods for Related Diazepines
US Patent US5571912A describes methods for preparing 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepines, which are structurally related to pyridazino-diazepines. The synthetic method involves:
- Formation of key intermediates bearing alkyl, alkoxy, or amino substituents on pyridobenzodiazepine frameworks.
- Cyclization reactions under controlled conditions to form the fused diazepine ring.
- Use of halogenated or functionalized precursors to facilitate ring closure and substitution.
Though the patent focuses on dipyrido-diazepines, the strategies for ring fusion and functional group manipulation provide a conceptual framework applicable to 6H-6,10-Methanopyridazino[1,2-a]diazepine synthesis.
Experimental Procedure Example (Adapted from Analogous Systems)
This sequence illustrates the utility of bicyclic hydrazine intermediates and subsequent cyclization to assemble the fused diazepine ring system characteristic of the target compound.
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress, especially cycloaddition and hydrogenation steps, visualized under UV light or iodine staining.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure of intermediates and final product, with characteristic chemical shifts indicating ring formation and substitution patterns.
- Mass Spectrometry (DART-MS): Provides molecular weight confirmation and purity assessment of intermediates and final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The diazepine core varies significantly across analogs, influencing physicochemical properties and biological interactions. Key structural distinctions include:
*Structural analogs like 6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid (C₁₈H₁₇N₃O₆) suggest functionalization with carboxylic acid and isoindole-derived substituents .
Pharmacological Activities
Diazepine derivatives exhibit diverse bioactivities, modulated by substituents and ring saturation:
Metabolic and Pharmacokinetic Profiles
Metabolic stability varies with ring saturation and substituents:
- Dibenzo[c,f]-[1,2]diazepine : Undergoes hepatic metabolism via cytochrome P450 enzymes, forming hydroxylated metabolites .
- DAB-19 : Exhibits favorable pharmacokinetics with prolonged half-life due to benzimidazole’s metabolic resistance .
- Decahydropyrido[1,2-a][1,4]diazepine : Full saturation reduces oxidative metabolism, enhancing bioavailability (predicted logP: ~2.5) .
Biological Activity
6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is a compound that belongs to the diazepine class of drugs, which are well-known for their pharmacological effects, particularly in the central nervous system (CNS). This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine is C10H10N2. Its structure comprises a fused bicyclic system that includes both pyridazine and diazepine moieties. The unique structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 158.20 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP (octanol/water) | Not specified |
The biological activity of diazepines is primarily mediated through their interaction with the gamma-aminobutyric acid (GABA) receptor complex. They act as positive allosteric modulators of GABA_A receptors, enhancing the inhibitory effects of GABA in the CNS. This mechanism leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
Pharmacological Effects
Research indicates that compounds similar to 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine exhibit significant pharmacological effects:
- Anxiolytic Activity : Studies have shown that diazepines can reduce anxiety levels in various animal models.
- Sedative Effects : The compound may induce sedation and reduce locomotor activity.
- Anticonvulsant Properties : Similar compounds have been noted for their ability to suppress seizures.
Case Studies
- Anxiolytic Effects in Rodent Models : A study demonstrated that administration of a diazepine derivative significantly reduced anxiety-like behavior in rodents when assessed using the elevated plus maze test. The results indicated a dose-dependent response with optimal efficacy at lower doses .
- Sedation and Muscle Relaxation : In another study involving human subjects, a compound structurally related to 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine was tested for its sedative effects. Participants reported increased drowsiness and decreased muscle tension after administration .
- Anticonvulsant Activity : A comparative study highlighted the anticonvulsant properties of various diazepines in animal models of epilepsy. The findings suggested that certain structural modifications could enhance efficacy against seizures .
Safety and Toxicology
While diazepines are generally well-tolerated, potential side effects include drowsiness, dizziness, and dependence with long-term use. Toxicological assessments are essential to determine the safety profile of new derivatives like 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine.
Q & A
Basic: What are the established synthetic routes for 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of fused diazepine derivatives typically involves cyclocondensation reactions or multi-step heterocyclic assembly. For example, analogous compounds like imidazo[1,2-a]pyridines are synthesized via nucleophilic substitution or [3+2] cycloaddition (e.g., using aminopyridines and α,β-unsaturated carbonyl compounds) . To optimize yields:
- Factorial Design : Use a 2^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield .
- Orthogonal Design : Employ Taguchi orthogonal arrays to prioritize critical parameters (e.g., reaction time, stoichiometry) for systematic optimization .
- Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product.
Basic: How can the structure of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine be validated experimentally?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., diazepine ring protons at δ 3.5–5.0 ppm; aromatic protons in pyridazine moieties at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., ESI+ mode, m/z calculated within 5 ppm error).
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement of the methano-bridged system .
Advanced: What computational strategies are effective for predicting the reactivity and stability of 6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine derivatives?
Methodological Answer:
Advanced computational workflows include:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity trends. For example, B3LYP/6-31G(d) basis sets can model frontier orbitals .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior.
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning (ML) to automate parameter tuning in reaction simulations, enhancing predictive accuracy .
Advanced: How can researchers resolve contradictions in spectroscopic data during impurity profiling of this compound?
Methodological Answer:
Contradictions often arise from overlapping signals or isomeric impurities. Mitigation strategies:
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguish methano-bridge protons from aromatic protons) .
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor MS/MS fragmentation patterns to differentiate isobaric impurities (e.g., m/z 370.38 for hydrated forms vs. 365.32 for anhydrous analogs) .
- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .
Advanced: What experimental designs are optimal for studying the biological activity of this compound in vitro?
Methodological Answer:
- Dose-Response Studies : Use a 3×3 factorial design (e.g., concentration gradients: 1 µM, 10 µM, 100 µM; exposure times: 24h, 48h, 72h) to assess cytotoxicity .
- Control Groups : Include positive controls (e.g., cisplatin for apoptosis assays) and vehicle controls (DMSO <0.1%).
- Data Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .
Basic: What theoretical frameworks guide the study of this compound’s electronic properties?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Predicts reactivity based on HOMO (electron donation) and LUMO (electron acceptance) energies.
- Hammett Substituent Constants : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with reaction rates .
- Marcus Theory : Models electron transfer kinetics in redox-active derivatives .
Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., mixing efficiency, heat transfer) at pilot scale .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to minimize solvent use and improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
